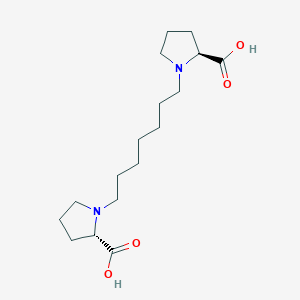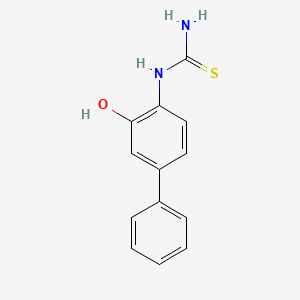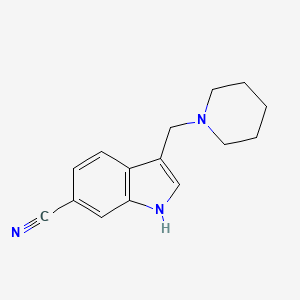
3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile
Vue d'ensemble
Description
The compound “3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile” is a complex organic molecule that contains an indole group, a piperidine ring, and a carbonitrile group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring with one nitrogen atom. Carbonitrile group is a functional group consisting of a cyano moiety which consists of a carbon atom triple-bonded to a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and piperidine rings would give the molecule a certain degree of rigidity, while the carbonitrile group would likely be a site of reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The piperidine ring can participate in a variety of reactions, including those involving the nitrogen atom . The carbonitrile group is also reactive and can undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Structural Analysis and Biological Activity
Studies have explored the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of derivatives similar to 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile. For instance, Venkateshan et al. (2019) focused on the crystal structure and molecular docking studies of pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism, demonstrating the compound's relevance in developing anticancer agents (Venkateshan et al., 2019).
Synthesis and Antiproliferative Activity
The synthesis of derivatives through multi-component reactions highlights the compound's versatility. Alizadeh and Moafi (2015) reported an efficient synthesis method in water for spiro-oxindole derivatives, showcasing the compound's utility in creating complex structures with potential biological activities (Alizadeh & Moafi, 2015). Similarly, El-Sayed et al. (2014) synthesized a novel class of 6-indolypyridine-3-carbonitrile derivatives, evaluating their antiproliferative activities against various cancer cell lines to establish a structure-activity relationship (El-Sayed et al., 2014).
Antibacterial and Anticancer Applications
The potential antibacterial and anticancer activities of derivatives have been a focal point of research. Vinoth et al. (2021) designed a synthesis for tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, evaluating their antibacterial activities against human pathogenic bacteria, indicating the compound's significance in developing new antimicrobial agents (Vinoth et al., 2021). Furthermore, Radwan et al. (2020) synthesized a series of tetrazolopyrimidine-6-carbonitrile compounds, investigating their cytotoxic activity against human cancer cell lines, which showed potent anticancer activities, emphasizing the compound's application in cancer research (Radwan et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-(piperidin-1-ylmethyl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-9-12-4-5-14-13(10-17-15(14)8-12)11-18-6-2-1-3-7-18/h4-5,8,10,17H,1-3,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLHECYSZPDEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227337 | |
| Record name | 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile | |
CAS RN |
1951444-91-9 | |
| Record name | 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



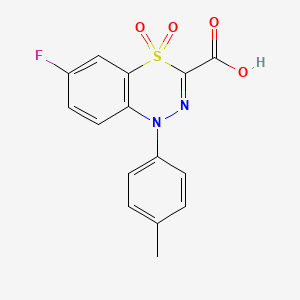
![Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3060113.png)
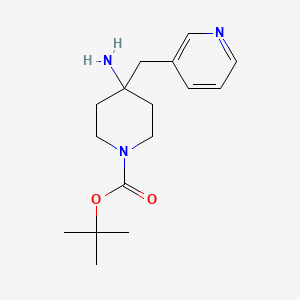
![tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate](/img/structure/B3060116.png)
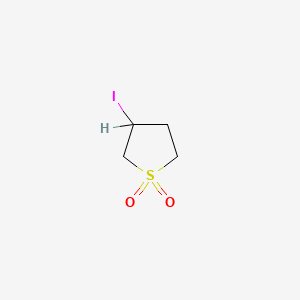
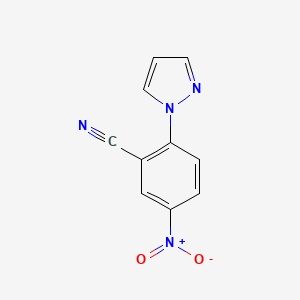
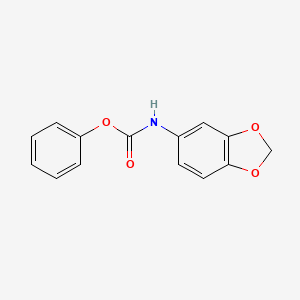
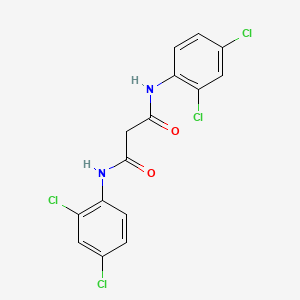
![Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate](/img/structure/B3060124.png)
![4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid](/img/structure/B3060128.png)

